4-(2,3-Difluorophenyl)butan-2-ol

Description

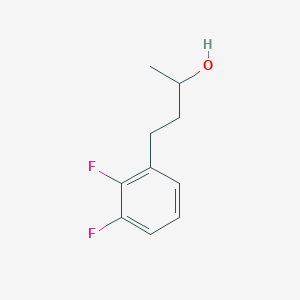

4-(2,3-Difluorophenyl)butan-2-ol is a fluorinated secondary alcohol featuring a butan-2-ol backbone substituted at the fourth carbon with a 2,3-difluorophenyl group.

Properties

Molecular Formula |

C10H12F2O |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

4-(2,3-difluorophenyl)butan-2-ol |

InChI |

InChI=1S/C10H12F2O/c1-7(13)5-6-8-3-2-4-9(11)10(8)12/h2-4,7,13H,5-6H2,1H3 |

InChI Key |

LGMHVBJIPCHKDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=C(C(=CC=C1)F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 2,3-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluorophenyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: The major product is 4-(2,3-Difluorophenyl)butan-2-one.

Reduction: The major product is 4-(2,3-Difluorophenyl)butane.

Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

4-(2,3-Difluorophenyl)butan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)butan-2-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various enzymes and receptors. This can lead to modulation of biological pathways and potential therapeutic effects.

Comparison with Similar Compounds

4-(2,6-Difluorophenyl)butan-2-amine

Structural Differences :

- Substituent Position : Fluorine atoms at the 2 and 6 positions on the phenyl ring.

- Functional Group : Primary amine (-NH₂) at the second carbon vs. secondary alcohol (-OH) in the target compound.

Implications :

- The amine group increases basicity and hydrogen-bonding capacity, which may enhance interactions with acidic residues in enzymes or transporters .

| Property | 4-(2,3-Difluorophenyl)butan-2-ol | 4-(2,6-Difluorophenyl)butan-2-amine |

|---|---|---|

| Molecular Formula | C₁₀H₁₂F₂O | C₁₀H₁₃F₂N |

| Molecular Weight | 186.20 g/mol | 195.21 g/mol |

| Key Functional Group | Secondary alcohol | Primary amine |

| Fluorine Positions | 2,3-ortho/meta | 2,6-ortho/para |

2-(3-Chloro-4-fluorophenyl)butan-2-ol

Structural Differences :

- Halogen Type : Chlorine at the 3-position and fluorine at the 4-position vs. fluorine at 2,3 positions.

- Branching : Tertiary alcohol (2-position) vs. secondary alcohol (4-position).

Implications :

| Property | This compound | 2-(3-Chloro-4-fluorophenyl)butan-2-ol |

|---|---|---|

| Molecular Formula | C₁₀H₁₂F₂O | C₁₀H₁₂ClFO |

| Molecular Weight | 186.20 g/mol | 202.65 g/mol |

| Halogen Composition | F, F | Cl, F |

| Alcohol Type | Secondary | Tertiary |

Piperazine Derivatives with Dichlorophenyl Substituents

Example: 4-Amino-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-2-ol (Compound 2 in ) Structural Differences:

- Core Structure : Incorporates a piperazine ring and dichlorophenyl group.

- Functional Groups: Additional amino group and piperazine moiety.

Implications :

- Piperazine enhances solubility and introduces basicity, which may improve blood-brain barrier penetration for CNS-targeted drugs .

| Property | This compound | 4-Amino-1-(2,3-dichlorophenyl-piperazinyl)butan-2-ol |

|---|---|---|

| Molecular Formula | C₁₀H₁₂F₂O | C₁₄H₂₁Cl₂N₃O |

| Molecular Weight | 186.20 g/mol | 330.25 g/mol |

| Key Pharmacophores | Fluorophenyl, alcohol | Dichlorophenyl, piperazine, amino alcohol |

| Receptor Selectivity | Not reported | D3R-selective partial agonism (Emax = 14.9–57.3%) |

Triazole-Containing Difluorophenyl Derivatives

Example : (2R,3R)-2-(2,4-Difluorophenyl)-3-{4-[4-(1,2,3-thiadiazol-4-yl)phenyl]thiazol-2-yl}-1-(1H-1,2,4-triazol-1-yl)butan-2-ol ()

Structural Differences :

- Heterocycles : Incorporates triazole and thiadiazole rings.

- Substituent Complexity : Multiple aromatic and heterocyclic groups.

Implications :

- The triazole group enhances antifungal activity by targeting cytochrome P450 enzymes.

- Increased molecular complexity may reduce bioavailability compared to simpler alcohols like this compound .

Key Research Findings

- Halogen Position : Ortho/meta fluorine substitution (as in this compound) may optimize receptor binding compared to ortho/para configurations due to reduced steric clash and improved electronic interactions .

- Functional Group Impact : Secondary alcohols generally exhibit higher metabolic stability than tertiary alcohols or amines, making them favorable for drug design .

- Structural Complexity : Simplified structures (e.g., lacking piperazine or heterocycles) often show better pharmacokinetic profiles but may sacrifice target specificity .

Biological Activity

4-(2,3-Difluorophenyl)butan-2-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12F2O

- Molecular Weight : 188.20 g/mol

- IUPAC Name : this compound

- CAS Number : [Not specified in the search results]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluorophenyl moiety enhances lipophilicity and potentially increases binding affinity to target sites.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a related compound demonstrated effectiveness against various bacterial strains, suggesting that the difluorophenyl group may play a crucial role in enhancing antimicrobial efficacy .

Antifungal Activity

Research into structurally related compounds has shown promising antifungal properties. For example, (2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol exhibited potent antifungal activity in both in vitro and in vivo models . This suggests that this compound may also possess similar antifungal capabilities.

Case Studies and Research Findings

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for potential therapeutic applications. Preliminary assessments suggest that derivatives of this class may have a favorable safety profile; however, detailed studies are required to confirm these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.